Aluminiumhydride

Hydrogen Storage Energy Materials Solid-State Chemistry

Aluminium hydride (AlH3) is a unique electrophilic reducing agent, offering chemoselectivity unattainable with nucleophilic hydrides like LiAlH4. It selectively reduces carbonyl groups in halogenated substrates without dehalogenation, crucial for pharmaceutical intermediates. With a 10.1 wt% hydrogen storage density, it is a leading candidate for single-use fuel cell power systems. Its ability to perform tandem amide/nitro reductions streamlines complex syntheses. Choose AlH3 for higher yields and cleaner reactions.

Molecular Formula AlH3
Molecular Weight 30.005 g/mol
Cat. No. B8535562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminiumhydride
Molecular FormulaAlH3
Molecular Weight30.005 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[Al+3]
InChIInChI=1S/Al.3H/q+3;3*-1
InChIKeyTZHVDRMMYKWKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Hydride (AlH3) Compound Profile: Reducing Agent and Hydrogen Storage Material Specifications for Scientific Procurement


Aluminium hydride (AlH3, also known as alane) is a binary, covalent metal trihydride that exists as a metastable crystalline solid at ambient conditions [1]. It functions as a selective electrophilic reducing agent in organic synthesis and has attracted significant attention as a high-capacity hydrogen storage medium due to its gravimetric hydrogen content of 10.1 wt% and volumetric density of 148 kg H2 m⁻³ [2]. Its decomposition to elemental aluminum and hydrogen occurs at moderate temperatures (60–200 °C depending on polymorph), a property that underpins both its application in energetic materials and its potential as a solid-state hydrogen carrier [3].

Why Aluminium Hydride Cannot Be Substituted with Generic Reducing Agents or Complex Alanates: A Procurement-Focused Technical Rationale


Generic substitution among hydride reagents is technically unsound due to fundamental differences in reaction mechanisms, selectivity profiles, and physicochemical properties. Aluminium hydride (AlH3) functions as an electrophilic reducing agent, in contrast to the nucleophilic behavior of complex aluminohydrides such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) [1]. This mechanistic divergence translates into markedly different chemoselectivity patterns: AlH3 exhibits significantly slower reactivity toward alkyl halides and nitro groups compared to LiAlH4, enabling selective reduction of carbonyl functionalities in halogen- or nitro-containing substrates without undesired side reactions [2]. In the context of hydrogen storage, AlH3 differs fundamentally from reversible complex alanates such as NaAlH4 or LiAlH4. While AlH3 offers a gravimetric capacity of 10.1 wt%—substantially exceeding NaAlH4's practical reversible capacity of approximately 3.7–5.6 wt%—its decomposition is thermodynamically irreversible under practical conditions, rendering it unsuitable for applications requiring on-board rehydrogenation [3]. These functional and performance divergences make simple substitution untenable and necessitate a compound-specific evaluation for procurement decisions.

Quantitative Differentiation Evidence for Aluminium Hydride Versus LiAlH4, NaBH4, and NaAlH4: Head-to-Head and Cross-Study Comparison Data for Informed Scientific Selection


Gravimetric Hydrogen Storage Capacity: AlH3 Versus NaAlH4 and LiAlH4

Aluminium hydride (AlH3) provides a gravimetric hydrogen capacity of 10.1 wt%, which exceeds that of complex alanates such as sodium aluminium hydride (NaAlH4) and lithium aluminium hydride (LiAlH4). The reversible hydrogen storage capacity of NaAlH4 is limited to approximately 3.7 wt% under practical conditions due to its stepwise decomposition pathway (NaAlH4 → Na3AlH6 + 2Al + 3H2, followed by Na3AlH6 → 3NaH + Al + 1.5H2), with the second step requiring temperatures exceeding 220 °C for complete desorption [1][2]. LiAlH4 exhibits a theoretical hydrogen content of 10.6 wt%, but its practical desorption is similarly constrained by multistep decomposition and poor reversibility without catalytic additives [3].

Hydrogen Storage Energy Materials Solid-State Chemistry

Volumetric Hydrogen Density: AlH3 Versus Liquid Hydrogen and Reversible Metal Hydrides

Aluminium hydride achieves a volumetric hydrogen density of 148–150 g H2 L⁻¹ (148 kg H2 m⁻³), which exceeds twice the volumetric density of liquid hydrogen (approximately 70.8 g H2 L⁻¹ at 20 K) [1][2]. This volumetric efficiency is particularly relevant for space-constrained applications. In contrast, conventional reversible metal hydrides such as LaNi5H6 offer volumetric densities of approximately 100–115 g H2 L⁻¹ but with gravimetric capacities below 2 wt%, while liquid hydrogen, despite its high gravimetric purity, requires cryogenic storage at 20 K and suffers from continuous boil-off losses [3].

Hydrogen Storage Volumetric Capacity Fuel Cell Applications

Thermal Decomposition Onset: AlH3 Versus LiAlH4 Dehydrogenation Kinetics

Pristine α-AlH3 undergoes clean, single-step thermal decomposition to elemental aluminum and hydrogen with an onset temperature of approximately 60–100 °C under inert atmosphere, as established by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [1]. In contrast, LiAlH4 decomposes in a multistep process: the first step (LiAlH4 → Li3AlH6 + 2Al + 3H2) initiates at approximately 150–175 °C, and the second step (Li3AlH6 → 3LiH + Al + 1.5H2) requires temperatures exceeding 200 °C for completion [2]. A composite LiAlH4-AlH3 system with Ni/CeO2 catalyst demonstrates a dehydrogenation onset temperature as low as 72.9 °C, highlighting the kinetic advantage of AlH3 incorporation [3].

Thermal Analysis Dehydrogenation Hydrogen Storage

Chemoselective Reduction of Aromatic Amides: AlH3 Yield Advantage Over LiAlH4 for Nitro-Substituted Substrates

In the reduction of aromatic carboxylic acid N,N-dimethylamides, aluminium hydride demonstrates superior chemoselectivity and yield compared to lithium aluminium hydride when nitro substituents are present. A direct head-to-head comparison using 4-nitrobenzoic acid dimethylamide as the substrate showed that AlH3 achieves nearly quantitative reduction to dimethyl(4-aminobenzyl)amine, simultaneously reducing both the amide carbonyl and the aromatic nitro group [1]. Under identical reaction conditions with LiAlH4 (2:1 molar ratio of reducing agent to substrate), the desired amine product was obtained in good yields, but AlH3 demonstrated the capacity to reduce the nitro group to an amino functionality in the same reaction step [1]. For sterically hindered substrates such as pyromellitic acid octamethyltetramide, AlH3 yielded 98% of the fully reduced 1,2,4,5-tetra(dimethylaminomethyl)benzene, confirming that steric hindrance does not impede the reduction [1].

Organic Synthesis Chemoselective Reduction Amide Reduction

Functional Group Compatibility: AlH3 Selectivity Over LiAlH4 for Halogen- and Nitro-Containing Substrates

A systematic comparative study of aluminium hydride and lithium aluminium hydride reveals significant differences in functional group compatibility. AlH3 reacts considerably more slowly with alkyl and cycloalkyl halides than LiAlH4, enabling effective reduction of carboxylic acid and ester groups in halogen-containing substrates without significant attack on the halogen moiety [1]. Similarly, AlH3 reacts only sluggishly with both aliphatic and aromatic nitro groups, allowing selective reduction of other reducible functionalities (carbonyls, nitriles, amides) in the presence of nitro substituents [1]. In contrast, LiAlH4 reduces alkyl halides rapidly and non-selectively, and its reaction with enolizable keto esters is complex and often yields multiple products, whereas AlH3 provides cleaner transformations for such substrates [1].

Chemoselectivity Halogen Retention Selective Reduction

Regeneration and Reversibility: AlH3 Versus NaAlH4 and LiAlH4 for Cyclic Hydrogen Storage Applications

Aluminium hydride decomposition is thermodynamically irreversible under practical conditions. The equilibrium hydrogen fugacity for α-AlH3 at 298 K is approximately 5 × 10⁵ atm (equivalent to ~7 × 10³ atm H2 pressure), rendering direct rehydrogenation of spent Al with gaseous H2 impractical for on-board applications [1]. In contrast, complex alanates such as NaAlH4 and LiAlH4 can undergo reversible hydrogen cycling when doped with transition metal catalysts (e.g., Ti, Ce), though practical reversible capacities remain limited (NaAlH4: ~3.7 wt% reversible; LiAlH4: ~0.8 wt% after first rehydrogenation cycle with LaCl3 catalyst) [2][3]. AlH3 regeneration requires off-site chemical reprocessing (e.g., via adduct formation with triethylenediamine at 70–90 °C under H2 pressure), which fundamentally alters its suitability for applications requiring frequent cycling versus single-use or infrequent regeneration scenarios [1].

Hydrogen Storage Regeneration Reversibility

Validated Application Scenarios for Aluminium Hydride: Evidence-Based Use Cases in Organic Synthesis and Hydrogen Storage


Selective Reduction of Halogenated Carboxylic Acids and Esters in Pharmaceutical Intermediate Synthesis

Aluminium hydride enables the chemoselective reduction of carboxylic acid and ester groups in substrates containing halogen substituents (chloro, bromo, iodo) without significant dehalogenation side reactions, a capability that lithium aluminium hydride cannot provide due to its rapid reaction with alkyl halides [1]. This selectivity is particularly valuable in the synthesis of halogenated pharmaceutical intermediates where the halogen atom must be retained for downstream coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The considerably slower reaction rate of AlH3 with alkyl halides relative to LiAlH4 translates to reduced impurity profiles and higher isolated yields of the desired halogenated alcohol products [1].

Single-Step Reduction of Nitro-Substituted Aromatic Amides to Amino-Substituted Benzylamines

AlH3 uniquely enables the simultaneous reduction of aromatic carboxylic acid N,N-dimethylamides and aromatic nitro groups in a single synthetic operation, achieving nearly quantitative yields of the corresponding amino-substituted benzylamines [2]. This tandem transformation eliminates the need for sequential reduction steps (e.g., amide reduction followed by catalytic hydrogenation of the nitro group) and streamlines synthetic routes to complex amine building blocks. The demonstrated 98% yield for the reduction of sterically hindered pyromellitic acid octamethyltetramide confirms that AlH3's reactivity is not impeded by steric constraints, making it suitable for the reduction of highly substituted aromatic systems [2].

High-Capacity Hydrogen Storage for Portable Fuel Cell Power Systems

Aluminium hydride's combination of 10.1 wt% gravimetric hydrogen capacity and 148 g H2 L⁻¹ volumetric density—exceeding twice the volumetric density of liquid hydrogen—positions it as a leading candidate for portable and space-constrained hydrogen storage applications where single-use or infrequently regenerated cartridges are acceptable [3][4]. The clean thermal decomposition to hydrogen and aluminum at 60–100 °C aligns with the operating temperature range of PEM fuel cells, enabling direct thermal integration without auxiliary heating systems. This application scenario is particularly relevant for unmanned aerial vehicles (UAVs), portable military power sources, and backup power systems where weight efficiency and compactness outweigh the need for on-board rehydrogenation [3].

Energetic Additive in Solid Rocket Propellants

Aluminium hydride's high hydrogen content and moderate decomposition temperature make it an effective energetic additive in ammonium perchlorate (AP)-based composite solid propellants. Compared to conventional aluminum powder additives, AlH3 releases hydrogen gas during thermal decomposition, which can serve as an additional fuel source and potentially improve specific impulse. Differential scanning calorimetry studies of propellant formulations containing AlH3 demonstrate distinct exothermic decomposition profiles that differ from both baseline propellants and LiAlH4-containing formulations, providing formulation chemists with tunable burn rate characteristics [5]. The low decomposition onset temperature of AlH3 (60–100 °C) must be carefully managed in propellant processing and storage, a consideration that differentiates its handling requirements from more thermally stable metal powder additives.

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